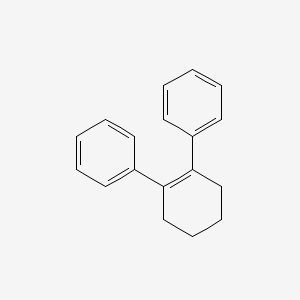
(2-Phenyl-1-cyclohexen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyl-1-cyclohexen-1-yl)benzene, also known as 1-Phenyl-1-cyclohexene, is an organic compound with the molecular formula C₁₂H₁₄. It is a derivative of cyclohexene where a phenyl group is attached to the first carbon of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Phenyl-1-cyclohexen-1-yl)benzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of phenylcyclohexane. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenyl-1-cyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylcyclohexanone.
Reduction: Reduction reactions can convert it back to phenylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Phenylcyclohexanone.
Reduction: Phenylcyclohexane.
Substitution: Bromophenylcyclohexene and nitrophenylcyclohexene.
Wissenschaftliche Forschungsanwendungen
(2-Phenyl-1-cyclohexen-1-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2-Phenyl-1-cyclohexen-1-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the phenyl ring acts as an electron-rich site, facilitating the attack by electrophiles. The cyclohexene ring can undergo reactions typical of alkenes, such as addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.
Phenylcyclohexane: Saturated version of (2-Phenyl-1-cyclohexen-1-yl)benzene, lacking the double bond in the cyclohexene ring.
Benzene: Simple aromatic ring without the cyclohexene structure
Uniqueness
This compound is unique due to its combination of aromatic and alicyclic structures, allowing it to participate in a wide range of chemical reactions. Its dual reactivity makes it a valuable compound in both synthetic and industrial chemistry .
Eigenschaften
CAS-Nummer |
41317-87-7 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
(2-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H18/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI-Schlüssel |
SOPOITUZEUADTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


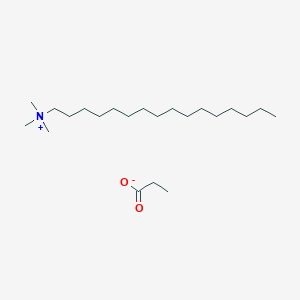
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
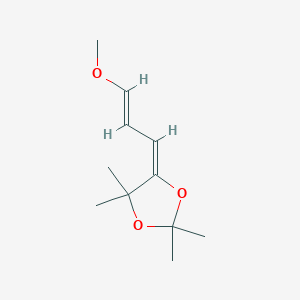
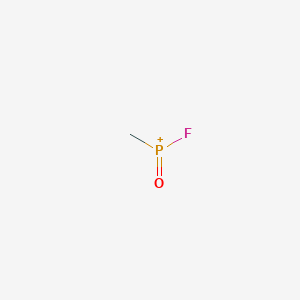

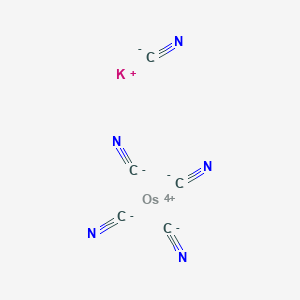
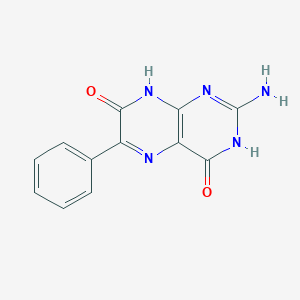
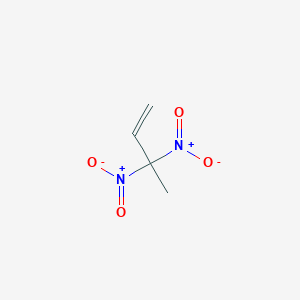
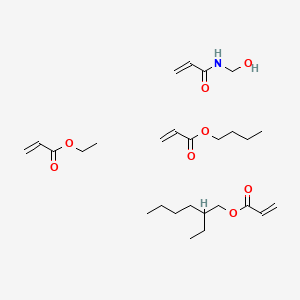
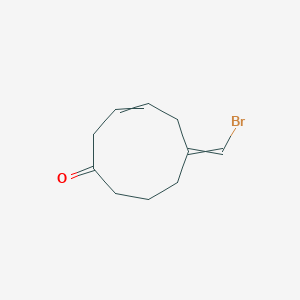


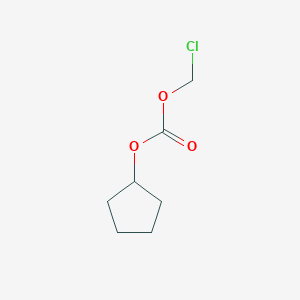
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
